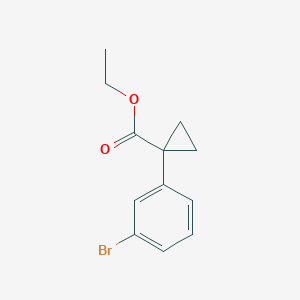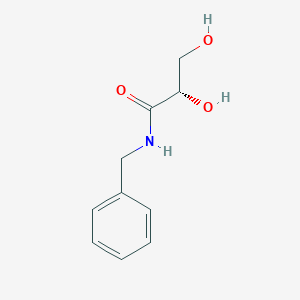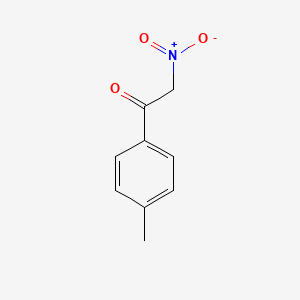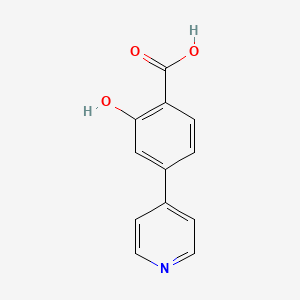
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione
概要
説明
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C9H12N2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a trimethylsilylacetylene. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the attachment of the trimethylsilylacetylene to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
5-[(Trimethylsilyl)ethynyl]imidazole: Similar in structure but with an imidazole ring instead of a pyrimidine ring.
5-[(Trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring, differing in the position of nitrogen atoms.
5-[(Trimethylsilyl)ethynyl]uracil: A derivative of uracil, another pyrimidine base.
Uniqueness
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .
特性
CAS番号 |
83355-90-2 |
|---|---|
分子式 |
C9H12N2O2Si |
分子量 |
208.29 g/mol |
IUPAC名 |
5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2Si/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
InChIキー |
GNZQSJOVDGWTLE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CNC(=O)NC1=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

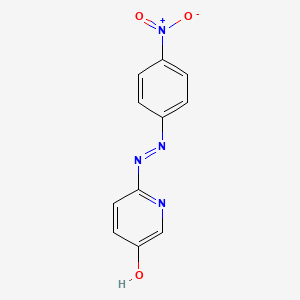
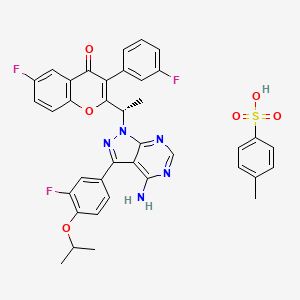
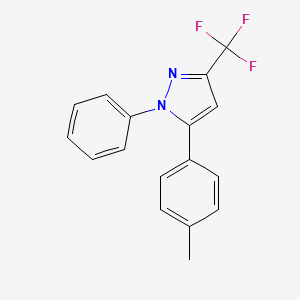
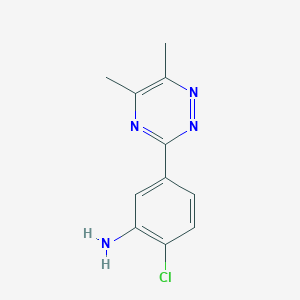
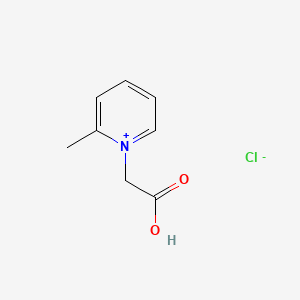
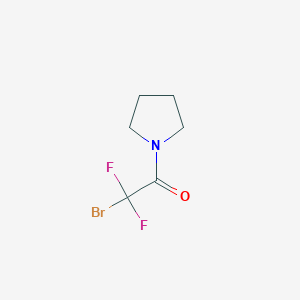
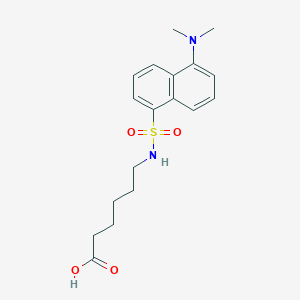
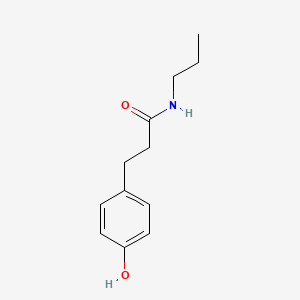
![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)
